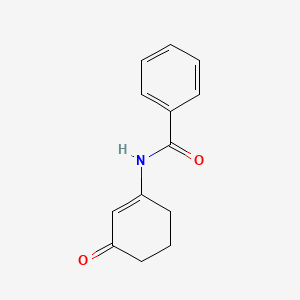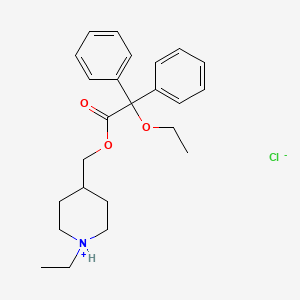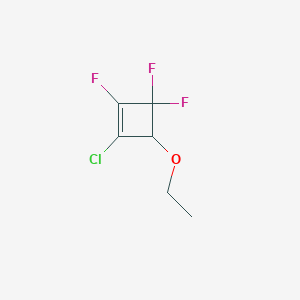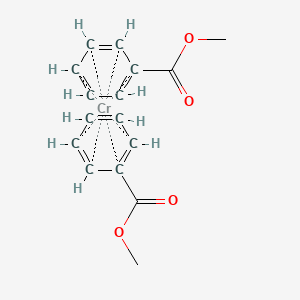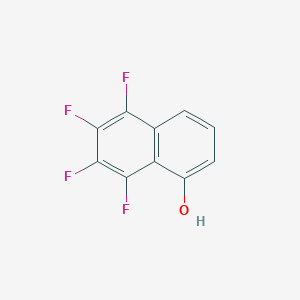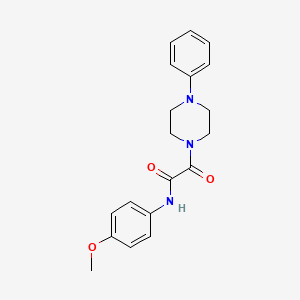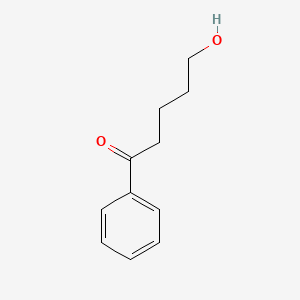
5-Hydroxy-1-phenyl-1-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-phenyl-1-pentanone is an organic compound with the molecular formula C11H14O2. It is a β-hydroxy ketone characterized by a hydroxy group at position 5 and a phenyl group at position 1 on the pentanone chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-1-phenyl-1-pentanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . This reaction produces 1-phenyl-1-pentanone, which can then be hydroxylated to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-phenyl-1-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 5-oxo-1-phenyl-1-pentanone or 5-carboxy-1-phenyl-1-pentanone.
Reduction: 5-hydroxy-1-phenylpentanol.
Substitution: 5-chloro-1-phenyl-1-pentanone or 5-bromo-1-phenyl-1-pentanone.
Scientific Research Applications
5-Hydroxy-1-phenyl-1-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its derivatives are studied for their potential therapeutic effects in treating neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-1-phenyl-1-pentanone involves its interaction with molecular targets and pathways. It is known to inhibit the enzyme carbonyl reductase, which plays a role in various metabolic processes . Additionally, it forms intramolecular hydrogen bonds with the hydroxyl group, enhancing its inhibitory effects on certain biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-pentanone: Lacks the hydroxyl group at position 5.
5-oxo-1-phenyl-1-pentanone: Contains a ketone group instead of a hydroxyl group.
5-chloro-1-phenyl-1-pentanone: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
5-Hydroxy-1-phenyl-1-pentanone is unique due to its β-hydroxy ketone structure, which imparts specific chemical reactivity and biological activity. Its ability to form hydrogen bonds and interact with enzymes makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H14O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
JDXNTJVIHPAPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
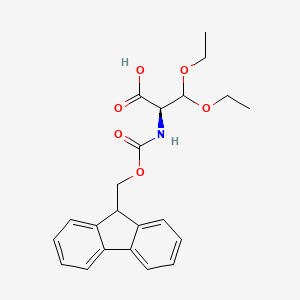
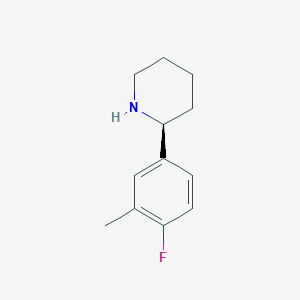
![Benz[j]heptaphene](/img/structure/B14749824.png)
